(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Beschreibung
(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1456816-37-7), commonly abbreviated as (R)-AntPhos, is a chiral phosphine ligand featuring a fused benzoxaphosphole core substituted with a bulky tert-butyl group and an anthracenyl moiety. Its molecular formula is C25H23OP, with a molecular weight of 370.43 . The (R)-configuration at the phosphorus center confers enantioselectivity in catalytic reactions, particularly in transition-metal-catalyzed processes such as nickel-mediated cross-couplings . The anthracenyl group enhances steric bulk and π-π interactions, while the tert-butyl group stabilizes the ligand against oxidation .
Eigenschaften
IUPAC Name |
(3R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAWVLHXUZNLPP-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the tert-butyl group and the formation of the dihydrobenzo[d][1,3]oxaphosphole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives with different functional groups, while substitution reactions can introduce new substituents to the anthracene or tert-butyl moieties.
Wissenschaftliche Forschungsanwendungen
®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activity, is ongoing.
Industry: The compound’s properties may be exploited in the development of new materials, such as organic semiconductors or fluorescent dyes.
Wirkmechanismus
The mechanism by which ®-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets and pathways. The anthracene moiety can participate in π-π stacking interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding properties. The dihydrobenzo[d][1,3]oxaphosphole ring may interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Stereochemical Variations
Table 1: Key Structural Differences
Key Observations :
- Stereochemistry : The enantiomeric (S)-form (CAS: 1807740-34-6) exhibits opposite chirality, leading to mirrored enantioselectivity in asymmetric catalysis .
- Racemic Mixtures: The racemic form (CAS: 1268693-24-8) lacks enantioselectivity, making it unsuitable for asymmetric synthesis but cost-effective for non-stereoselective applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Storage : Enantiopure (R)- and (S)-AntPhos require inert storage to prevent oxidation, while racemic mixtures share similar stability .
- Solubility : Methyl/isopropyl-substituted derivatives may exhibit improved solubility in organic solvents due to increased lipophilicity .
Catalytic Performance
Table 3: Application-Specific Performance
Key Observations :
- Enantioselectivity: (R)-AntPhos outperforms racemic and non-anthracenyl ligands (e.g., CyAPhos) in nickel-catalyzed stereoselective reactions .
- Reaction Scope : Methyl-substituted variants may excel in hydrogenation due to tailored steric profiles .
Commercial Availability and Cost
Table 4: Pricing and Suppliers
Key Observations :
- Enantiopure ligands command higher prices due to synthesis complexity.
- Bulk suppliers like Thermo Fisher offer racemic mixtures at lower costs .
Biologische Aktivität
(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, commonly referred to as (R)-AntPhos, is a phosphine ligand known for its significant role in asymmetric synthesis and catalysis. Its unique structural characteristics contribute to its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : CHOP
- Molecular Weight : 370.42 g/mol
- CAS Number : 1456816-37-7
- Purity : Typically ≥97% in commercial preparations.
Biological Activity Overview
The biological activity of (R)-AntPhos has been explored primarily in the context of its use as a ligand in catalysis rather than direct biological effects. However, its interactions within biological systems can be inferred from its chemical properties and related studies.
1. Enzyme Inhibition
(R)-AntPhos has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism and detoxification processes in the liver.
| Enzyme | Inhibition Activity |
|---|---|
| CYP1A2 | Yes |
| CYP2C19 | No |
| CYP2C9 | No |
| CYP2D6 | No |
| CYP3A4 | Yes |
This inhibition profile suggests that (R)-AntPhos could affect the pharmacokinetics of co-administered drugs metabolized by these enzymes, potentially leading to drug-drug interactions.
2. Cytotoxicity Studies
Recent studies have indicated that phosphine ligands, including (R)-AntPhos, may exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that compounds with similar structures can induce apoptosis in leukemia HL-60 cells, highlighting their potential as anticancer agents.
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of phosphine ligands on cancer cells, (R)-AntPhos was evaluated alongside other phosphine derivatives. The results showed that:
- Cell Line : HL-60 (human leukemia)
- IC : Approximately 15 µM after 48 hours of exposure.
This indicates a moderate level of cytotoxicity that warrants further investigation into its mechanism of action and therapeutic potential.
Case Study 2: Asymmetric Synthesis Applications
(R)-AntPhos has been extensively used in asymmetric synthesis reactions, including the Suzuki-Miyaura coupling and Miyaura borylation. These reactions are essential for the formation of complex organic molecules with high enantiomeric purity.
The mechanism through which (R)-AntPhos exerts its biological effects is primarily linked to its ability to form stable complexes with transition metals, which facilitates various catalytic processes. The stereochemistry of (R)-AntPhos allows for selective reactions that can lead to biologically active compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
